Enfenamic acid - 23049-93-6

Enfenamic acid

Catalog Number: EVT-267277
CAS Number: 23049-93-6
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Enfenamic acid is an aminobenzoic acid.
Overview

Enfenamic acid, a derivative of mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is classified under the anthranilic acid derivatives and is commonly employed in the treatment of mild to moderate pain, including menstrual pain and inflammatory conditions.

Source and Classification

Enfenamic acid is synthesized from o-chloro-benzoic acid and 2,3-dimethylaniline through a condensation reaction. It belongs to the class of non-steroidal anti-inflammatory drugs, which are characterized by their ability to inhibit cyclooxygenase enzymes, leading to decreased production of prostaglandins involved in inflammation and pain signaling.

Synthesis Analysis

Methods

The synthesis of enfenamic acid typically involves the following steps:

  1. Starting Materials: The process begins with o-chloro-benzoic acid as the primary raw material.
  2. Formation of Salt: In the presence of an acid-binding agent and an aprotic polar solvent, o-chloro-benzoic acid is converted into its salt form.
  3. Condensation Reaction: The salt undergoes a condensation reaction with 2,3-dimethylaniline, facilitated by a dehydrating agent and catalyzed by manganese powder or manganese salts.
  4. Acidification: The resulting compound is then acidified to yield enfenamic acid.

This method demonstrates high reaction yields (approximately 94.8%) and produces a product of superior quality compared to traditional methods, which often yield lower quantities and darker products .

Technical Details

  • Reaction Conditions: The reaction typically occurs at temperatures between 120°C and 130°C.
  • Yield and Purity: The final product can be purified through recrystallization or chromatography techniques to ensure high purity levels suitable for pharmaceutical applications.
Molecular Structure Analysis

Structure

Enfenamic acid has a molecular formula of C15_{15}H15_{15}N2_{2}O2_{2}. Its structure features an anthranilic acid backbone, with specific functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 255.29 g/mol.
  • Structural Formula: The compound contains a carboxylic acid group (-COOH), an amine group (-NH), and aromatic rings that enhance its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Enfenamic acid undergoes various chemical reactions typical of carboxylic acids and amines, including:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amidation: Formation of amides when reacting with amines.
  3. Hydrolysis: Breaking down into its constituent parts in the presence of water.

Technical Details

These reactions can be utilized in synthetic organic chemistry to modify enfenamic acid for enhanced therapeutic effects or to create prodrugs that improve bioavailability.

Mechanism of Action

Process

Enfenamic acid exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to:

  1. Decreased Prostaglandin Synthesis: Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By reducing their synthesis, enfenamic acid alleviates these symptoms.
  2. Anti-inflammatory Effects: The reduction in prostaglandins results in decreased inflammation in tissues, making enfenamic acid effective for conditions like arthritis or menstrual pain.

Data

Studies have shown that enfenamic acid demonstrates a significant reduction in pain scores in clinical settings, comparable to other NSAIDs .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.

Chemical Properties

  • pH Stability: Enfenamic acid maintains stability across a range of pH levels but is most effective in acidic environments.
  • Melting Point: The melting point ranges from 150°C to 155°C, indicating good thermal stability for storage.

Relevant analyses demonstrate that enfenamic acid maintains its integrity under standard laboratory conditions, making it suitable for pharmaceutical formulations .

Applications

Scientific Uses

Enfenamic acid is primarily used in clinical settings for:

  1. Pain Management: Effective for treating various types of pain, including post-operative pain and dysmenorrhea.
  2. Anti-inflammatory Treatments: Utilized in managing inflammatory conditions such as rheumatoid arthritis and osteoarthritis.
  3. Research Applications: Investigated for potential roles in modulating immune responses and as part of combination therapies for enhanced efficacy.

The compound's versatile applications underscore its importance within the pharmaceutical industry as both a therapeutic agent and a subject of ongoing research into its mechanisms and potential new uses .

Historical Development and Pharmacological Significance

Discovery and Early Synthesis by Parke-Davis

Mefenamic acid (2-(2,3-dimethylphenyl)aminobenzoic acid) was first synthesized in 1961 by Parke-Davis scientists led by Claude Winder, marking a breakthrough in the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs). The compound originated from systematic modifications of anthranilic acid, where a 2,3-dimethylphenyl group replaced one hydrogen atom attached to the nitrogen. This structural alteration yielded a molecule with significant COX-inhibitory properties. U.S. Patent 3,138,636, issued in 1964, formally protected this innovation, describing its synthesis via condensation of 2-chlorobenzoic acid with 2,3-dimethylaniline. By 1963, mefenamic acid debuted clinically in the UK as Ponstan, followed by approvals in West Germany (1964, as Ponalar) and the United States (1967, as Ponstel). Its rapid adoption stemmed from its efficacy in treating mild-to-moderate pain, rheumatoid arthritis, and dysmenorrhea, establishing the fenamates as a pharmacologically distinct NSAID subclass [1] [6].

Evolution of Fenamate Class NSAIDs: Structural Analogues and Derivatives

The success of mefenamic acid spurred development of structural analogues, collectively termed "fenamates." Key derivatives include:

  • Flufenamic acid: Introduced in 1963, features a trifluoromethyl group at the 3'-position of the phenyl ring, enhancing COX affinity.
  • Meclofenamic acid: Synthesized in 1964 as a sodium salt, incorporates a 2,6-dichloro-3-methylaniline moiety, improving solubility.
  • Tolfenamic acid: Contains a 2-methyl-3-chloroaniline group, later explored for neurodegenerative applications.

Table 1: Key Fenamate Analogues and Structural Modifications

CompoundR-Group ModificationYear IntroducedPrimary Pharmacological Enhancement
Mefenamic acid2,3-dimethylphenyl1961Foundational COX inhibition
Flufenamic acid3´-(trifluoromethyl)phenyl1963Increased lipophilicity & COX-1 affinity
Meclofenamic acid2,6-dichloro-3-methylaniline1964Enhanced aqueous solubility
Tolfenamic acid2-methyl-3-chloroaniline1967Improved blood-brain barrier penetration

Structurally, all fenamates share an N-phenylanthranilic acid core but differ in aryl ring substitutions. These modifications profoundly impact their biochemical behavior. For instance:

  • COX-2 Binding Dynamics: Crystal structures (e.g., PDB ID: 5IKR) reveal fenamates bind COX-2 in an inverted orientation versus typical NSAIDs. The carboxylate group interacts with Tyr385 and Ser530 at the channel apex, while hydrophobic substituents occupy the side pocket [9].
  • Substrate-Selective Inhibition: Unlike conventional NSAIDs, fenamates like mefenamic acid inhibit COX-2 oxygenation of endocannabinoids (e.g., 2-AG) more potently than arachidonic acid. This selectivity depends on cellular peroxide levels ("peroxide tone"), with higher peroxides attenuating inhibition [7].
  • Ion Channel Modulation: Beyond COX, fenamates reversibly inhibit volume-regulated anion channels (VRAC) and modulate GABA_A receptors. Flufenamic acid blocks VRAC at ~100 μM, disrupting NLRP3 inflammasome activation [2] [5].

Role in Bridging Eicosanoid and Endocannabinoid Signaling Pathways

Mefenamic acid and its analogues occupy a unique niche at the intersection of eicosanoid and endocannabinoid metabolism:

  • Shared Biosynthetic Precursors: Both pathways derive from arachidonic acid (AA), liberated from membrane phospholipids by cytosolic PLA₂. Fenamates inhibit COX-mediated oxidation of AA to prostaglandins (PGs), but also oxygenate endocannabinoids like 2-AG and anandamide (AEA) [3].
  • Oxidative Metabolism: COX-2 oxygenates 2-AG to prostaglandin-glyceryl esters (e.g., PGE₂-G), while AEA converts to prostamide-glyceryl esters. Mefenamic acid’s substrate-selective inhibition preferentially blocks 2-AG oxygenation over AA, potentially preserving endocannabinoid tone in inflamed tissues [7].
  • Therapeutic Cross-Talk: This dual-pathway modulation underpins fenamates’ efficacy in neuroinflammation models. In transgenic Alzheimer’s mice, mefenamic acid reduced amyloid-beta-induced memory loss by inhibiting NLRP3 inflammasome activation—an effect independent of COX inhibition but linked to VRAC blockade and reduced IL-1β secretion [2] [5].

Table 2: Biochemical Actions of Fenamates Across Signaling Pathways

Target/PathwayAction of FenamatesFunctional Consequence
COX-1/COX-2Reversible inhibition; inverted bindingReduced prostaglandin synthesis
COX-2 + 2-AG/AEASubstrate-selective inhibitionSuppressed PG-glyceryl ester production
VRAC (SWELL1 channels)Blockade (~10–100 μM)NLRP3 inflammasome inhibition; reduced IL-1β
GABA_A receptorsAllosteric modulation (β-subunit dependent)Neuronal hyperpolarization; anxiolysis
CYP2C9Metabolism (to 3-hydroxymethyl/carboxy forms)Detoxification & elimination

Structural Insights: The fenamate scaffold’s conformational flexibility enables multi-target engagement. Mefenamic acid adopts distinct polymorphic forms depending on environmental factors (e.g., temperature, solvent polarity), with its carboxylic acid and aryl groups rotating freely. This flexibility facilitates adaptation to diverse binding pockets—from COX enzymes to ion channels [1] [9].

Neuroinflammatory Implications: By simultaneously dampening prostaglandin synthesis (via COX inhibition), endocannabinoid oxygenation (via substrate-selective COX-2 inhibition), and IL-1β maturation (via VRAC/NLRP3 blockade), fenamates like mefenamic acid represent prototypical "polypharmacology" agents. This multi-mechanistic profile supports their investigation in conditions where eicosanoid-endocannabinoid crosstalk is disrupted, including Alzheimer’s disease and osteoarthritis [2] [5] [7].

Properties

CAS Number

23049-93-6

Product Name

Enfenamic acid

IUPAC Name

2-(2-phenylethylamino)benzoic acid

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C15H15NO2/c17-15(18)13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,17,18)

InChI Key

HLNLBEFKHHCAMV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC2=CC=CC=C2C(=O)O

Solubility

Soluble in DMSO

Synonyms

enfenamic acid
N-phenylethylanthranilic acid
RH-8
Tromaril

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC=CC=C2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.